molecular formula C22H28N2O6S B2650416 N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide CAS No. 922014-87-7

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide

Cat. No.: B2650416
CAS No.: 922014-87-7
M. Wt: 448.53
InChI Key: QQEYUURDDBNNPD-UHFFFAOYSA-N
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Description

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide is a synthetic acetamide derivative characterized by:

  • A sulfonylethyl linker, which may enhance solubility and metabolic stability compared to non-sulfonylated analogs.
  • A p-tolyloxy acetamide moiety, contributing to lipophilicity and influencing receptor binding.

Properties

IUPAC Name

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O6S/c1-16-4-6-19(7-5-16)30-15-22(25)23-9-11-31(26,27)24-10-8-17-12-20(28-2)21(29-3)13-18(17)14-24/h4-7,12-13H,8-11,14-15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEYUURDDBNNPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide typically involves multiple steps, starting with the preparation of the 6,7-dimethoxy-3,4-dihydroisoquinoline core. This core can be synthesized through a Pictet-Spengler reaction, which condenses a 3,4-dihydroxyphenethylamine derivative with an aldehyde under acidic conditions. Following the formation of the dihydroisoquinoline, sulfonylation is carried out using a sulfonyl chloride derivative in the presence of a base to form the sulfonamide linkage. The final step involves the coupling of the sulfonylated intermediate with p-tolyloxyacetyl chloride under basic conditions to yield the target compound.

  • Industrial Production Methods: For large-scale production, optimization of reaction conditions to ensure high yield and purity is crucial. This may involve fine-tuning factors such as temperature, reaction time, and the choice of solvents and catalysts. Continuous flow chemistry techniques and automated synthesis platforms can also be employed to streamline the process and increase efficiency.

Chemical Reactions Analysis

Scientific Research Applications

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide finds applications across various scientific domains:

  • Chemistry: It is used as a starting material or intermediate in the synthesis of more complex molecules, serving as a versatile building block in organic synthesis.

  • Biology: It may interact with biological macromolecules, serving as a probe in biochemical assays or as a lead compound in drug discovery efforts.

  • Medicine: Research into its pharmacological properties could reveal therapeutic potential, particularly in modulating specific molecular pathways.

  • Industry: Its unique chemical properties can be harnessed in the development of specialized materials or as an additive in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide is likely mediated through its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. Its various functional groups enable binding to these targets, potentially inhibiting or modulating their activity. The precise molecular pathways involved can vary depending on the biological context and the specific target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Group Variations

Table 1: Key Structural Differences and Similarities
Compound Name Core Structure Key Substituents Pharmacological Implications Reference
Target Compound 6,7-Dimethoxy-3,4-dihydroisoquinoline Sulfonylethyl, p-tolyloxy Potential CNS/anti-inflammatory activity (inferred)
N-(2-cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2-yl)acetamide 6,7-Dimethoxy-3,4-dihydroisoquinoline Cyanophenyl (no sulfonyl) Reduced polarity vs. target; possible altered pharmacokinetics
Alachlor Chloroacetamide Chloro, methoxymethyl Herbicidal activity; highlights role of chloro substituents in agrochemicals
2-(7-Chloro-4-oxoquinolin-1-yl)-N-(3,5-dimethylphenyl)acetamide (9c) Quinolin-4-ol Chloro, dimethylphenyl Anticancer/antimicrobial potential (quinoline scaffold)
N-(3,5-Dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1-yl)acetamide (9b) Quinolin-4-ol Methoxy, dimethylphenyl Enhanced solubility via methoxy group
Substituted phenoxy acetamides () Bicyclic/cyclohexyl Bromocyclohexyl, phenoxy Anti-inflammatory/analgesic activity

Pharmacological and Physicochemical Properties

  • Solubility: The sulfonylethyl group may improve aqueous solubility over non-sulfonylated analogs (e.g., compound), similar to sulfonamide drugs .
  • Bioactivity: Phenoxy acetamides in exhibit anti-inflammatory activity, suggesting the target’s p-tolyloxy group may confer similar effects .

Biological Activity

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular structure, which includes a sulfonamide group attached to a modified isoquinoline core. The following table summarizes its key chemical properties:

PropertyValue
Molecular Formula C18H21N2O4S
Molecular Weight 357.44 g/mol
CAS Number Not available in sources
IUPAC Name This compound

Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in the isoquinoline family often inhibit specific enzymes that are crucial for cancer cell proliferation.
  • Modulation of Neurotransmitter Systems : Isoquinoline derivatives have been reported to interact with neurotransmitter receptors, potentially influencing mood and cognitive functions.
  • Antioxidant Properties : Certain derivatives demonstrate antioxidant activity, which may protect cells from oxidative stress.

Therapeutic Applications

This compound has potential applications in:

  • Cancer Treatment : Preliminary studies suggest that this compound may inhibit tumor growth in various cancer cell lines.
  • Neurological Disorders : Given its interaction with neurotransmitter systems, it may be explored for treating conditions like depression or anxiety.

Case Studies and Research Findings

A selection of studies highlights the biological activity of related compounds:

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry found that derivatives of 6,7-dimethoxyisoquinoline exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
  • Neuroprotective Effects : Research conducted at Zhejiang University demonstrated that certain isoquinoline derivatives could protect neuronal cells from oxidative damage and improve cognitive function in animal models .
  • P-glycoprotein Inhibition : Another study investigated the ability of isoquinoline derivatives to inhibit P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer therapy. The findings suggested that these compounds could enhance the efficacy of chemotherapeutic agents by reversing drug resistance .

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